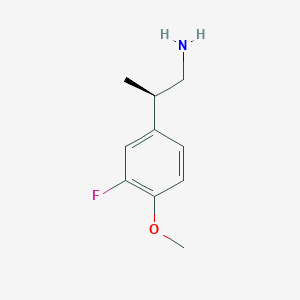

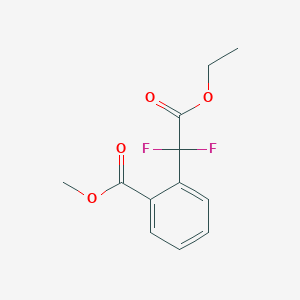

![molecular formula C13H16N6O2 B2844685 3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898440-24-9](/img/structure/B2844685.png)

3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as caffeine, is a naturally occurring stimulant that is found in many plants, including coffee, tea, and cocoa. It is widely used by humans for its stimulating effects on the central nervous system, including increased alertness, improved cognitive function, and reduced fatigue.

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

The synthesis of related triazine nucleosides and nucleotides demonstrates the chemical versatility of triazine derivatives. For instance, the synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and its analogues reveals their moderate antiviral activity against rhinoviruses at non-toxic dosage levels, highlighting their potential in antiviral research (Kim et al., 1978).

Antitumor and Vascular Relaxing Effects

The development of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines showcases the exploration of triazine derivatives for their biological activities, including antitumor properties and vascular relaxing effects. Such studies provide insight into the therapeutic potential of these compounds (Ueda et al., 1987).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

The synthesis and evaluation of tricyclic triazino and triazolo[4,3-e]purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities demonstrate the broad spectrum of potential therapeutic applications of triazine derivatives. Some compounds exhibited significant activity against melanoma, lung cancer, and breast cancer cell lines, along with moderate anti-HIV-1 activity (Ashour et al., 2012).

Novel Synthesis Approaches

Innovative synthesis methods for triazine derivatives, such as the use of ionic liquids and microwave irradiation, offer greener and more efficient protocols for producing compounds with potential medicinal applications. This approach highlights the importance of sustainable chemistry in the development of new pharmaceuticals (Mallakpour & Rafiee, 2007).

Isosteric Replacements and Drug Discovery

The use of triazine-based analogues as isosteric replacements for purine in drug discovery underscores the strategic importance of these compounds in medicinal chemistry. By modifying natural purines with triazine rings, researchers can develop new compounds with enhanced therapeutic potential, targeting various kinases, phosphodiesterases, and receptors (Lim & Dolzhenko, 2014).

Propiedades

IUPAC Name |

3,7,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2/c1-5-6-19-12-14-10-9(18(12)7-8(2)15-19)11(20)17(4)13(21)16(10)3/h5H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXGUTILWMLFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

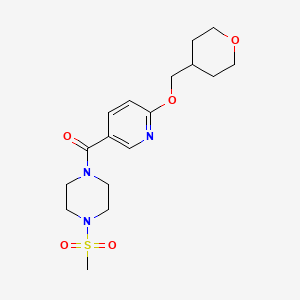

![ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate](/img/structure/B2844602.png)

![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2844603.png)

![Methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)

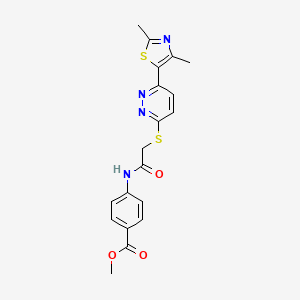

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)

![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)

![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)

![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)